molecular formula C8H17O4S- B8510692 2-Ethylhexyl sulfate

2-Ethylhexyl sulfate

Cat. No.: B8510692
M. Wt: 209.29 g/mol
InChI Key: MHGOKSLTIUHUBF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 2-ethylhexyl sulfate (C₈H₁₇NaO₄S, CAS 126-92-1) is an anionic surfactant derived from the sulfation of 2-ethylhexanol. Its molecular weight is 232.27 g/mol, and it exists as a colorless to pale yellow viscous liquid with a density of ~1.10 g/cm³ at 20°C. The compound exhibits low foam generation, high electrolyte compatibility, and stable wetting properties in alkaline conditions .

Properties

Molecular Formula

C8H17O4S-

Molecular Weight

209.29 g/mol

IUPAC Name

2-ethylhexyl sulfate

InChI

InChI=1S/C8H18O4S/c1-3-5-6-8(4-2)7-12-13(9,10)11/h8H,3-7H2,1-2H3,(H,9,10,11)/p-1

InChI Key

MHGOKSLTIUHUBF-UHFFFAOYSA-M

SMILES

CCCCC(CC)COS(=O)(=O)[O-]

Canonical SMILES

CCCCC(CC)COS(=O)(=O)[O-]

boiling_point

205 to 219 °F at 760 mmHg (NTP, 1992)

density

1.114 at 71.1 °F (NTP, 1992)

flash_point

greater than 200 °F (NTP, 1992)

physical_description

Sodium(2-ethylhexyl)alcohol sulfate is a clear, colorless, slightly viscous liquid. (NTP, 1992)

solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)

vapor_pressure

22.5 mmHg at 77 °F (NTP, 1992)

Origin of Product

United States

Preparation Methods

Table 1: Reaction Conditions for Sulfation of 2-Ethylhexanol

ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher rates, risk of side reactions
Molar Ratio (C8H17OH:H2SO4\text{C}_8\text{H}_{17}\text{OH}:\text{H}_2\text{SO}_4)1:1.05–1:1.1Excess acid minimizes unreacted alcohol
Reaction Time2–4 hoursProlonged duration increases sulfonate impurities

Post-sulfation, the crude product contains residual acid, unreacted alcohol, and water. Neutralization with sodium hydroxide (NaOH\text{NaOH}) converts the sulfonic acid intermediate (C8H17OSO3H\text{C}_8\text{H}_{17}\text{OSO}_3\text{H}) into its sodium salt (C8H17OSO3Na\text{C}_8\text{H}_{17}\text{OSO}_3\text{Na}), enhancing water solubility and stability:

C8H17OSO3H+NaOHC8H17OSO3Na+H2O\text{C}8\text{H}{17}\text{OSO}3\text{H} + \text{NaOH} \rightarrow \text{C}8\text{H}{17}\text{OSO}3\text{Na} + \text{H}_2\text{O}

Continuous Flow Reactor Methods

Industrial-scale production increasingly adopts continuous flow reactors, such as falling film reactors, to improve efficiency and safety. These systems minimize thermal degradation by enabling rapid heat dissipation and precise stoichiometric control. In a falling film reactor, 2-ethylhexanol and sulfuric acid are introduced as thin films along a vertically oriented heat exchanger, facilitating rapid mass transfer and reducing side reactions.

Table 2: Performance Metrics of Falling Film Reactors vs. Batch Reactors

MetricFalling Film ReactorBatch Reactor
Reaction Time10–30 minutes2–4 hours
Yield92–95%85–90%
Byproduct Formation<2% sulfonates5–8% sulfonates
Energy Consumption30% lowerHigher due to prolonged heating

Continuous systems also integrate in-line neutralization units, where the acidic reaction mixture is immediately neutralized with NaOH\text{NaOH} to prevent decomposition. This approach is critical for maintaining product consistency in high-throughput settings.

Byproduct Formation in Esterification Processes

This compound is occasionally synthesized as a byproduct during the esterification of acrylic acid with 2-ethylhexanol, particularly when sulfuric acid serves as a catalyst. For example, in the production of 2-ethylhexyl acrylate, sulfuric acid reacts with excess alcohol to form the sulfate ester:

C8H17OH+H2SO4C8H17OSO3H+H2O\text{C}8\text{H}{17}\text{OH} + \text{H}2\text{SO}4 \rightarrow \text{C}8\text{H}{17}\text{OSO}3\text{H} + \text{H}2\text{O}

This side reaction complicates purification but offers a route to recover this compound from waste streams. Post-esterification, hydrolysis of the sulfate ester at 70–200°C regenerates 2-ethylhexanol and sulfuric acid, which are recycled into the process:

C8H17OSO3H+H2OC8H17OH+H2SO4\text{C}8\text{H}{17}\text{OSO}3\text{H} + \text{H}2\text{O} \rightarrow \text{C}8\text{H}{17}\text{OH} + \text{H}2\text{SO}4

Table 3: Byproduct Recovery Efficiency in Esterification

ParameterValue
Hydrolysis Temperature70–200°C
2-Ethylhexanol Recovery85–90%
Sulfuric Acid Reuse>95%

Purification and Isolation Techniques

Crude this compound requires rigorous purification to meet industrial specifications. Key steps include:

  • Washing : Residual acid and unreacted alcohol are removed via water extraction. A 5–10% aqueous sodium chloride solution enhances phase separation.

  • Distillation : Vacuum distillation (20–50 mmHg) isolates the sulfate ester from high-boiling impurities, with a typical boiling point of 205–219°F (96–104°C).

  • Crystallization : For sodium salt formulations, cooling the neutralized solution to 5–10°C precipitates C8H17OSO3Na\text{C}_8\text{H}_{17}\text{OSO}_3\text{Na}, which is filtered and dried.

Table 4: Purification Outcomes for Sodium this compound

ParameterSpecification
Purity≥99.5%
Residual Alcohol≤0.1%
Water Content≤0.5%
pH (10% solution)7.0–8.5

Industrial Optimization and Scalability

Modern plants prioritize process intensification through:

  • Catalyst Recycling : Sulfuric acid is recovered via hydrolysis and reused, reducing raw material costs by 15–20%.

  • Automated Neutralization : pH-controlled dosing systems maintain stoichiometric precision, minimizing sodium hydroxide waste.

  • Energy Integration : Waste heat from exothermic reactions preheats incoming reactants, lowering overall energy demand .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl sulfate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound that are reactive under specific conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary, but they often involve the use of solvents such as dichloromethane or ethanol, and temperatures ranging from room temperature to elevated temperatures depending on the desired reaction.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

Chemical Properties and Overview

2-Ethylhexyl sulfate has the chemical formula C8H18O4SC_8H_{18}O_4S and is known for its surfactant properties. It is typically used in formulations requiring surface-active agents due to its ability to reduce surface tension and enhance solubility.

Surfactant in Cleaning Products

Sodium this compound is commonly utilized as a surfactant in cleaning formulations. It effectively removes soap scum and other residues, making it a valuable ingredient in household and industrial cleaning products. A notable patent describes its use in aqueous cleaning compositions, where it is combined with other surfactants to enhance cleaning efficiency .

Suspension Polymerization

This compound serves as a stabilizer in suspension polymerization processes, particularly in the production of polymers like polyvinyl chloride (PVC). Its role is crucial in maintaining the dispersion of polymer particles during the polymerization reaction, thereby influencing the final product's properties .

Analytical Chemistry

In analytical applications, sodium this compound is employed in the analysis of phenolic compounds using microchip capillary electrophoresis with pulsed amperometric detection. This method benefits from the compound's charge-balancing properties, which enhance detection sensitivity and accuracy .

Wastewater Treatment

The surfactant's properties are leveraged in wastewater treatment processes, where it aids in the flocculation of contaminants, enhancing sedimentation rates and improving overall water quality. Its effectiveness as a cleaning agent can help mitigate pollution from industrial effluents.

Cleaning Compositions

A study on aqueous cleaning compositions demonstrated that formulations containing sodium this compound significantly outperformed traditional cleaners in removing soap scum from surfaces. The study highlighted optimal concentrations for effective cleaning while minimizing environmental impact .

Polymer Production

In suspension polymerization case studies, sodium this compound was shown to improve the stability of polymer dispersions, resulting in higher yields and better-quality polymers. The compound's ability to control particle size distribution was a key factor in achieving desired material properties .

Data Table: Applications Summary

Application AreaSpecific UseBenefits
Cleaning ProductsSurfactant for soap scum removalEnhanced cleaning efficiency
Polymer ProductionStabilizer in suspension polymerizationImproved yield and particle size control
Analytical ChemistryAnalysis of phenolic compoundsIncreased sensitivity and accuracy
Wastewater TreatmentFlocculant for contaminantsImproved sedimentation and water quality

Mechanism of Action

The mechanism of action of 2-Ethylhexyl sulfate involves its interaction with specific molecular targets within cells. These interactions can lead to changes in cellular processes, such as enzyme activity or signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which this compound is used.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogs

a. Docusate Sodium (Dioctyl Sulfosuccinate, CAS 577-11-7)
  • Structure : Sulfosuccinate diester with two 2-ethylhexyl chains.
  • Applications : Primarily a laxative and surfactant in pharmaceuticals. Also used in cosmetics and industrial emulsifiers .
  • Comparison: While both compounds share the 2-ethylhexyl group, docusate sodium’s sulfosuccinate backbone provides lower critical micelle concentration (CMC), making it more effective at lower concentrations .
b. Tris(2-ethylhexyl)phosphate (CAS 78-42-2)
  • Structure: Organophosphate ester with three 2-ethylhexyl chains.
  • Applications : Plasticizer and flame retardant in polymers .
  • Comparison: Tris(2-ethylhexyl)phosphate’s phosphate group increases its persistence in the environment compared to sulfate esters.

Functional Analogs

a. PC88A (2-Ethylhexyl Phosphonic Acid, CAS 15634-02-7)
  • Structure: Organophosphorus extractant with a 2-ethylhexyl chain.
  • Applications : Solvent extraction of rare earth elements (e.g., yttrium, dysprosium) .
  • Safety: Limited toxicity data, but occupational exposure guidelines emphasize handling precautions due to corrosive properties .
b. Bis(2-ethylhexyl) Adipate (CAS 103-23-1)
  • Structure : Diester of adipic acid with two 2-ethylhexyl chains.
  • Applications : Plasticizer for PVC and synthetic rubbers .
  • Comparison :
    • The adipate ester lacks surfactant properties but shares similar applications in polymer processing.
    • Regulatory Status : Delisted from the EPA’s Toxic Release Inventory (TRI) in 1994 due to reclassification as low-risk .

Performance and Toxicity Comparison Table

Compound CAS Molecular Formula Molecular Weight Primary Use Toxicity Profile
Sodium 2-Ethylhexyl Sulfate 126-92-1 C₈H₁₇NaO₄S 232.27 Surfactant Carcinogenic (rodents), irritant
Docusate Sodium 577-11-7 C₂₀H₃₇NaO₇S 444.56 Laxative, surfactant Low acute toxicity, non-carcinogenic
PC88A 15634-02-7 C₈H₁₇PO₃ 192.19 Metal extraction Corrosive, limited data
Bis(2-ethylhexyl) Adipate 103-23-1 C₁₆H₃₀O₄ 286.41 Plasticizer Delisted from TRI, low toxicity

Key Research Findings

  • Carcinogenicity: Sodium this compound induced hepatocellular adenomas and carcinomas in mice at doses ≥1,250 ppm in feed, attributed to chronic irritation and hyperplasia .
  • Environmental Impact : Sulfate-based surfactants like sodium this compound exhibit higher biodegradability than phosphate esters (e.g., PC88A) but lower than adipate esters .

Q & A

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicological studies?

  • Answer : Use nonlinear regression models (e.g., Hill equation) to estimate EC₅₀ values. Bootstrap resampling can account for variability in small datasets, while ANOVA with post-hoc tests (e.g., Tukey’s HSD) identifies significant differences between exposure groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethylhexyl sulfate
Reactant of Route 2
2-Ethylhexyl sulfate

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